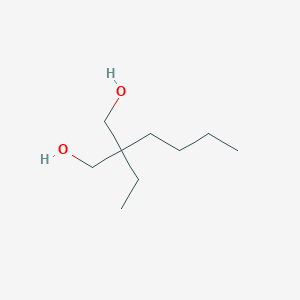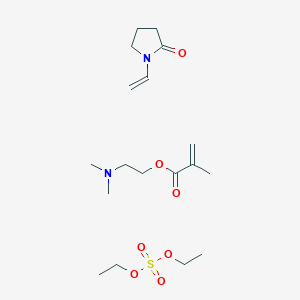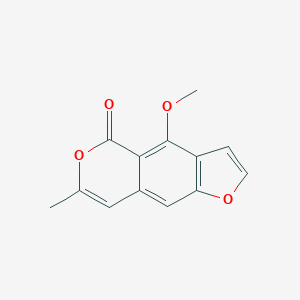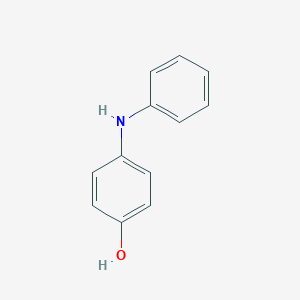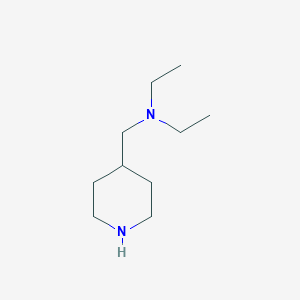
Diethyl(piperidin-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(piperidin-4-ylmethyl)amine is a chemical compound with the CAS Number: 116905-90-9 . It has a molecular weight of 170.3 and its IUPAC name is N-ethyl-N-(4-piperidinylmethyl)ethanamine .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis
The InChI code for Diethyl(piperidin-4-ylmethyl)amine is 1S/C10H22N2/c1-3-12(4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 .Chemical Reactions Analysis
The reactivity of tertiary amines in photochemical systems is complex, and allows for a number of mechanistic possibilities that are not necessarily mutually exclusive . A variety of combinations of single-electron oxidation, C–H abstraction, deprotonation, and β-scission result in the formation of reactive intermediates such as α-amino radicals and iminium ions .Physical And Chemical Properties Analysis
Diethyl(piperidin-4-ylmethyl)amine is a liquid at room temperature .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine-based compounds have also been explored for their antiviral properties. While specific research on Diethyl(piperidin-4-ylmethyl)amine in this context is limited, the broader class of piperidine derivatives has shown potential in this area .
Antimalarial Applications
Piperidine derivatives have been studied for their potential use in antimalarial drugs . Their unique chemical structure allows for a wide range of biological activities, making them a focus of antimalarial research.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . Their ability to inhibit the growth of various microorganisms makes them valuable in the development of new antimicrobial and antifungal drugs.
Antihypertensive Applications
Piperidine derivatives have been studied for their potential use in treating hypertension . Their unique pharmacophoric features make them a promising area of research in the development of antihypertensive drugs.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown promising results in managing pain and inflammation, making them a focus of research in this area.
Anti-Alzheimer Applications
Piperidine derivatives have been studied for their potential use in treating Alzheimer’s disease . Their unique chemical structure and biological activities make them a promising area of research in the development of drugs for Alzheimer’s disease.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They have shown promising results in managing various psychiatric conditions, making them a focus of research in this area.
Safety and Hazards
Diethyl(piperidin-4-ylmethyl)amine is classified as a dangerous substance. It has hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-ethyl-N-(piperidin-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRICNNRIGTEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395292 |
Source


|
| Record name | diethyl(piperidin-4-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl(piperidin-4-ylmethyl)amine | |
CAS RN |
116905-90-9 |
Source


|
| Record name | diethyl(piperidin-4-ylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

